molecular formula C16H24 B8767844 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene CAS No. 2084-69-7

1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene

Cat. No.: B8767844
CAS No.: 2084-69-7
M. Wt: 216.36 g/mol
InChI Key: JIVANURAWUCQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene is an organic compound with the molecular formula C16H24. It is a derivative of naphthalene, characterized by the presence of six methyl groups and partial hydrogenation of the naphthalene ring system. This compound is known for its unique structural features and is used in various chemical and industrial applications.

Properties

CAS No.

2084-69-7

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1,1,2,4,4,7-hexamethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C16H24/c1-11-7-8-13-14(9-11)16(5,6)12(2)10-15(13,3)4/h7-9,12H,10H2,1-6H3

InChI Key

JIVANURAWUCQIG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1(C)C)C=C(C=C2)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to achieve the desired hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of naphthalene derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1,1,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.